molecular formula C8H15F3N2O2 B2681786 Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate CAS No. 1429913-34-7

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Cat. No. B2681786
CAS RN: 1429913-34-7
M. Wt: 228.215
InChI Key: DLNPCORHTMWBMT-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate (TBTC) is a small molecule used as a synthetic intermediate in organic synthesis. TBTC has been used in a variety of laboratory experiments, including asymmetric catalysis, peptide synthesis, and medicinal chemistry. TBTC is a versatile reagent, as it is soluble in many organic solvents and can be used in a variety of reaction conditions. In addition, TBTC is a mild electrophile and can be used to initiate a variety of reactions.

Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions

  • Photocatalysis : Tert-butyl carbamates, like the one , have been used in photoredox-catalyzed amination reactions. This particular method involves using tert-butyl carbamates as amidyl-radical precursors to synthesize 3-aminochromones, which have broad applications in organic synthesis (Wang et al., 2022).

Curtius Rearrangement

  • Amine Protection : Tert-butyl carbamates are utilized in the Curtius rearrangement for synthesizing Boc-protected amines. This process involves the formation of an acyl azide intermediate, leading to the desired tert-butyl carbamate. This method is compatible with a wide range of substrates, including protected amino acids (Lebel & Leogane, 2005).

Synthesis of Silyl Carbamates

  • Transformation of Protecting Groups : Tert-butyl carbamates are involved in the synthesis of silyl carbamates from commonly used amino protecting groups. This novel species allows for the chemoselective transformation of protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Metalation and Alkylation Studies

  • Organosilicon Chemistry : The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes are studied for their ability to undergo metalation and subsequent reaction with electrophiles. This research provides insights into the functionalization of alpha-amino silanes (Sieburth et al., 1996).

Asymmetric Synthesis of Amines

  • Chiral Synthesis : Tert-butyl carbamates, specifically tert-butanesulfinyl imines, are used as intermediates for the asymmetric synthesis of amines. These compounds serve as powerful chiral directing groups and are utilized in the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Crystallographic Studies

  • Molecular Structure Analysis : Tert-butyl carbamates are analyzed in crystallographic studies to understand their molecular structure and interactions. This research contributes to the understanding of molecular packing and bonding in carbamate derivatives (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-5(4-12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPCORHTMWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1429913-34-7
Record name tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
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Synthesis routes and methods

Procedure details

A mixture of benzyl tert-butyl (3,3,3-trifluoropropane-1,2-diyl)biscarbamate (160 g, 442 mmol) and palladium on carbon (10% w/w, 12 g) in methanol (1500 mL) was stirred at room temperature under a hydrogen atmosphere. After 16 hours, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure, washed with hexane (500 mL), and dried in an oven under reduced pressure to afford tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate. MS ESI calc'd. for C8H16F3N2O2 [M+H]+ 229. found 229. 1H NMR (400 MHz, CDCl3) δ 5.30 (d, J=6.8 Hz, 1H), 4.23 (s, 1H), 3.10-2.98 (m, 2H), 1.63 (s, 2H), 1.46 (s, 9H).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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